2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide
Description
This compound features a benzamide core substituted with a methoxy group at position 2, a sulfamoyl linker at position 5, and a pyridin-4-ylmethyl moiety bearing a 2-oxopyrrolidin-1-yl group. Its sulfamoyl group may enhance solubility and binding affinity compared to simpler benzamide derivatives.
Properties
IUPAC Name |
2-methoxy-5-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-15-5-4-13(10-14(15)18(19)24)28(25,26)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,21H,2-3,8,11H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPZHQLKKQSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxy-5-aminobenzamide with a sulfonyl chloride derivative to introduce the sulfonamide group. This is followed by the coupling of the resulting intermediate with a pyridinyl derivative that contains the pyrrolidin-1-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine .
Scientific Research Applications
2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Structural Features :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Key Differences :
- Both contain a sulfamoyl benzamide backbone but replace the pyrrolidinone-pyridine group with 1,3,4-oxadiazole rings.
- LMM5 includes a 4-methoxyphenylmethyl substituent, while LMM11 has a furan-2-yl group.
Pharmacological Advantages :
- Oxadiazole rings improve metabolic stability compared to the target compound’s pyrrolidinone system.
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e)
Structural Features :
- Combines a benzamide core with a dihydroartemisinoxyethyl group and a sulfamoyl vinylphenoxy substituent.
Key Differences :
- The artemisinin-derived moiety introduces antimalarial properties absent in the target compound.
Solubility :
Thiazolyl/Isoxazolyl-Benzamide Derivatives
Representative Examples :
- N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide.
- 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide.
Structural Features :
- Thiazole/isoxazole rings replace the pyrrolidinone-pyridine system.
- Methylthio or trifluoromethyl groups enhance electron-withdrawing effects.
Triazolo-Pyridinyl Benzamide Derivatives
Example : 2-[(1S)-1-Cyclohexylethoxy]-5-fluor-N-(5-methoxypyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide.
Structural Features :
- Fluorine and triazolo-pyridinyl groups enhance binding to hydrophobic enzyme pockets.
Pyrrolidine-Containing Benzamides
Example: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide.
Structural Features :
- Shares a pyrrolidine ring with the target compound but includes an ethylsulfonyl group.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships: The pyrrolidinone-pyridine system in the target compound may offer unique Trr1 inhibition, whereas oxadiazoles (LMM5/LMM11) prioritize metabolic stability.
- Solubility : Sulfamoyl and ethylsulfonyl groups enhance solubility compared to artemisinin or cyclohexylethoxy derivatives.
- Therapeutic Potential: The target compound’s hybrid structure positions it for antifungal applications, contrasting with analogs targeting malaria (6e) or cancer (thiazolyl derivatives).
This analysis underscores the importance of substituent-driven target specificity and pharmacokinetic optimization in benzamide-based drug design. Further in vitro studies are needed to validate the target compound’s hypothesized Trr1 inhibition.
Biological Activity
2-Methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide, with the chemical formula and CAS number 2097859-42-0, is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a benzamide core substituted with a methoxy group and a sulfamoyl moiety linked to a pyridine derivative. The presence of a pyrrolidine ring adds to its structural complexity, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfamoyl group is known to enhance binding affinity to target proteins, potentially leading to inhibition of specific enzymatic pathways or receptor activities.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of certain serine/threonine kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cell lines.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, indicating potential applications in treating infections. Specific tests have reported effective minimum inhibitory concentrations (MICs) against various strains.
Case Studies
- Cancer Research : A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal death, suggesting potential for developing therapies for neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O5S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 2097859-42-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research Findings
Recent research highlights the following findings about this compound:
- Anticancer Activity : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties.
- Neuroprotective Mechanisms : Mechanistic studies showed that it could reduce levels of reactive oxygen species (ROS) in neuronal cells, providing insights into its protective effects against oxidative damage.
- Antimicrobial Efficacy : In antimicrobial assays, the compound demonstrated significant activity against both gram-positive and gram-negative bacteria, with some derivatives showing enhanced potency.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with a pyridine-pyrrolidinone intermediate. Key steps:
- Sulfamoylation : React 5-amino-2-methoxybenzoic acid with sulfamoyl chloride under controlled pH (8–9) and low temperature (0–5°C) to prevent side reactions.
- Pyridine-pyrrolidinone synthesis : Use a Buchwald-Hartwig coupling to introduce the 2-oxopyrrolidin-1-yl group to 4-bromopyridine, followed by reductive amination to attach the methyl group.
- Final coupling : Employ EDC/HOBt as coupling agents in anhydrous DMF to link the sulfamoyl benzamide and pyridine-pyrrolidinone moieties .
Optimization: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and purity. For example, the methoxy group ( ppm) and sulfamoyl protons ( ppm) are diagnostic .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018/3) to resolve bond lengths and angles, particularly for the sulfamoyl-pyridine linkage .
Q. How can computational modeling predict the compound’s reactivity or binding properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. For example, the sulfamoyl group’s electron-deficient sulfur may guide reactivity predictions.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrrolidinone-binding pockets). Validate docking scores against experimental IC values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic bond lengths)?
- Methodological Answer :
- Benchmarking : Compare DFT-optimized geometries with X-ray structures (e.g., C–S bond lengths in sulfamoyl groups). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
- Dynamic NMR : Investigate conformational flexibility if calculated -NMR shifts deviate from observed data. Use variable-temperature NMR to detect rotameric equilibria .
Q. What strategies improve low yields in the sulfamoylation step?
- Methodological Answer :
- Stepwise reagent addition : Add sulfamoyl chloride slowly to avoid aggregation.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the sulfamoyl chloride.
- Solvent optimization : Replace THF with DCM to enhance solubility of intermediates. Post-reaction, quench with ice-water to precipitate the product .
Q. How does stereoelectronic effects in the pyrrolidinone ring influence the compound’s bioactivity?
- Methodological Answer :
- Conformational analysis : Perform restrained molecular dynamics (MD) simulations to assess the pyrrolidinone ring’s puckering (e.g., envelope vs. twist-boat). Correlate with activity data from SAR studies.
- Electron-withdrawing groups : Introduce substituents (e.g., fluorine) at the pyrrolidinone 3-position to modulate ring planarity and hydrogen-bonding capacity .
Q. What experimental controls are essential when studying polymorphism in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
